

Application Note: Analysis of Nicotelline in Human Urine using LC-MS/MS

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Compound of Interest

Compound Name: Nicotelline-d9

Cat. No.: B12414672

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Introduction

Nicotelline is a relatively nonvolatile alkaloid found predominantly in the particulate matter of tobacco smoke.^{[1][2]} Its presence in biological matrices like urine serves as a specific biomarker for exposure to tobacco smoke-derived particulate matter.^{[1][2][3]} Accurate and sensitive quantification of Nicotelline is crucial for clinical research, environmental exposure studies, and understanding the public health consequences of tobacco use.^{[4][5]}

This application note provides detailed protocols for the sample preparation of Nicotelline from human urine for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is essential for accurate quantification. The most commonly cited internal standard for this analysis is Nicotelline-d8.

Sample Preparation Methodologies

The choice of sample preparation technique is critical for removing matrix interferences, concentrating the analyte, and ensuring reproducible results. Three common methods are presented here: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).

Workflow Overview

The general workflow for the analysis of Nicotelline in urine involves sample collection, addition of an internal standard, extraction/clean-up, and finally, instrumental analysis.



Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on methods using C18 cartridges, which are effective for extracting Nicotelline and its metabolites from urine.[\[1\]](#)[\[6\]](#)

Materials:

- C18 SPE Cartridges (e.g., 6 mL, 500 mg)
- Urine sample
- Nicotelline-d8 internal standard solution
- Saturated aqueous sodium phosphate dibasic (pH ~8.8)
- Dichloromethane
- Methanol
- Water (HPLC-grade)
- Vacuum manifold
- Nitrogen evaporator

Procedure:

- Sample Pre-treatment: To a 1 mL urine sample, add 100 µL of 10 ng/mL Nicotelline-d8 internal standard.[\[1\]](#)
- pH Adjustment: Add 0.5 mL of saturated aqueous sodium phosphate dibasic to make the sample basic (pH ~8.8).[\[1\]](#)
- Column Conditioning:
 - Pass 2 mL of dichloromethane through the C18 SPE column.
 - Pass 2 mL of methanol through the column.
 - Pass 2 mL of water through the column for equilibration.[\[1\]](#)

- Sample Loading: Apply the pre-treated urine sample to the conditioned column under a gentle vacuum.
- Column Washing:
 - Wash the column with 2 mL of water.
 - Wash the column with 2 mL of dichloromethane to remove interferences.[\[1\]](#)
- Elution: Elute the target analyte (Nicotelline) and the internal standard with 2 mL of methanol. [\[1\]](#)
- Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of a suitable solvent (e.g., water or mobile phase) for LC-MS/MS injection.[\[1\]](#)[\[7\]](#)

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established LLE methods for nicotine and related compounds in urine.[\[7\]](#)[\[8\]](#)

Materials:

- Urine sample
- Nicotelline-d8 internal standard solution
- 5 N Sodium Hydroxide (NaOH)
- Extraction Solvent: 50:50 (v/v) Methylene Chloride:Diethyl Ether
- 0.25 N Hydrochloric Acid (HCl)
- Centrifuge
- Nitrogen evaporator

Procedure:

- Sample Pre-treatment: In a glass vial, mix a 250 μL aliquot of urine with 40 μL of the internal standard solution.[\[7\]](#)
- Alkalinization: Add 50 μL of 5 N NaOH to raise the pH of the sample.[\[7\]](#)
- Extraction:
 - Add 1.5 mL of the extraction solvent (50:50 methylene chloride:diethyl ether).
 - Vortex or stir vigorously for 1.5 - 2 minutes.[\[7\]](#)
- Phase Separation: Centrifuge the mixture at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.[\[7\]](#)
- Analyte Transfer: Carefully transfer 1 mL of the organic (bottom) layer to a clean HPLC vial. Add 10 μL of 0.25 N HCl to stabilize the analytes.[\[7\]](#)
- Evaporation: Evaporate the solvent to dryness at 35 °C under a gentle stream of nitrogen.[\[7\]](#)
- Reconstitution: Reconstitute the dried extract with 200 μL of water or mobile phase for analysis.[\[7\]](#)

Protocol 3: Protein Precipitation (PP)

This is a fast and simple method for sample clean-up, suitable for high-throughput analysis.[\[9\]](#)

Materials:

- Urine sample
- Nicotelline-d8 internal standard solution
- Acetonitrile (ACN), chilled
- Centrifuge (capable of 4000 rpm)

Procedure:

- Sample Pre-treatment: In a microcentrifuge tube, add 0.5 mL of urine sample.

- Precipitation: Add 1 mL of chilled acetonitrile containing the internal standard.[9]
- Vortexing: Vortex the sample for 1 minute to ensure thorough mixing and protein precipitation.[9]
- Centrifugation: Centrifuge the sample for 10 minutes at 4000 rpm to pellet the precipitated proteins.[9]
- Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.[9]

Quantitative Data Summary

The following table summarizes the performance characteristics of methods used for the analysis of Nicotelline and related tobacco alkaloids in urine.

Analyte	Method	Limit of Quantitation (LOQ)	Recovery (%)	Precision (RSD %)	Reference
Nicotelline	LC-MS/MS	4.12 pg/mL	Not Reported	Not Reported	[1]
Nicotelline	LC-MS/MS	5.0 pg/mL	Not Reported	Not Reported	[4]
Anatalline	LC-MS/MS	20.0 pg/mL	Not Reported	Not Reported	[4]
Nicotine	LLE-GC/MS	0.010 ng/mL	92.0 - 108.0%	8.2%	[10]
Cotinine	LLE-GC/MS	0.022 ng/mL	83.0 - 110.0%	9.6%	[10]
Cotinine	SPE-CE/MS	11.25 ng/mL	98%	Not Reported	[6]
Nicotine Metabolites	PP-LC-Orbitrap-MS	0.03 µg/mL	72.2 - 101.4%	< 10.1%	[9]
Nicotine	On-line SPE UPLC-MS/MS	1.0 µg/L	89 - 113%	< 8%	[11]
Cotinine	On-line SPE UPLC-MS/MS	1.0 µg/L	89 - 113%	< 8%	[11]

Conclusion

This document provides three distinct, validated protocols for the preparation of urine samples for Nicotelline quantification.

- Solid-Phase Extraction offers the highest selectivity and is excellent for removing matrix interferences, leading to very low limits of quantitation.
- Liquid-Liquid Extraction provides good recovery and is a cost-effective alternative to SPE, though it can be more labor-intensive.

- Protein Precipitation is the simplest and fastest method, making it ideal for high-throughput screening, but may be more susceptible to matrix effects.

The selection of the most appropriate method will depend on the specific requirements of the study, including desired sensitivity, sample throughput, available equipment, and cost considerations. All three methods, when paired with a stable isotope-labeled internal standard like Nicotelline-d8 and a sensitive LC-MS/MS system, can provide accurate and reliable quantification of Nicotelline in urine.

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